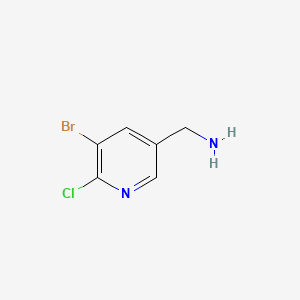

(5-Bromo-6-chloropyridin-3-yl)methanamine

Description

(5-Bromo-6-chloropyridin-3-yl)methanamine is a halogenated pyridine derivative with the molecular formula C₆H₆BrClN₂ (molecular weight: 221.49) and CAS number 1211592-59-4 . It features a pyridine ring substituted with bromine (position 5), chlorine (position 6), and a methanamine group (position 3). This compound is utilized in medicinal chemistry and materials science due to its reactive amine group and halogenated aromatic system, which facilitate cross-coupling reactions and bioactivity optimization .

Properties

IUPAC Name |

(5-bromo-6-chloropyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c7-5-1-4(2-9)3-10-6(5)8/h1,3H,2,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQQDVANKLBQOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-6-chloropyridin-3-yl)methanamine typically involves the halogenation of pyridine derivatives followed by amination. One common method is the bromination and chlorination of pyridine to obtain 5-bromo-6-chloropyridine, which is then subjected to a nucleophilic substitution reaction with methanamine to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-6-chloropyridin-3-yl)methanamine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include methanamine and other nucleophiles under basic conditions.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with methanamine yields this compound, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

Chemistry

In chemical research, (5-Bromo-6-chloropyridin-3-yl)methanamine serves as a crucial building block for synthesizing more complex molecules. Its halogenated structure enhances reactivity, making it suitable for creating novel compounds in organic synthesis.

Biological Studies

This compound is utilized in biological research to explore the effects of halogenated pyridine derivatives on various biological systems. It acts as a precursor for synthesizing biologically active molecules, enabling researchers to investigate its interactions with specific molecular targets .

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Studies have shown that it may inhibit glycogen synthase kinase-3 (GSK3), which is associated with several neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate GSK3 activity suggests it could be beneficial in treating conditions linked to this enzyme .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. For example, studies have demonstrated its effectiveness against various bacterial strains, inhibiting growth and biofilm formation. This suggests potential applications in developing new antimicrobial agents.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. Its mechanism involves modulating signaling pathways related to cell survival and proliferation, particularly through inhibition of the WNT signaling pathway .

Industrial Applications

In the industrial sector, this compound finds use in producing specialty chemicals and materials. It can be incorporated into polymers and other materials to enhance their properties, making it valuable for various applications in materials science.

Mechanism of Action

The mechanism of action of (5-Bromo-6-chloropyridin-3-yl)methanamine involves its interaction with specific molecular targets. The halogen atoms in the compound can form halogen bonds with biological molecules, influencing their activity. Additionally, the amine group can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Positional Isomers

Positional isomerism significantly impacts physicochemical and biological properties. Key analogs include:

Key Observations :

Reactivity in Cross-Coupling Reactions

The target compound’s bromine and chlorine substituents make it amenable to palladium-catalyzed reactions:

- Suzuki Coupling: Bromine at position 5 is reactive in cross-couplings, similar to 3-bromo-5-chloropyridin-2-amine (yield: 60% in antitrypanosomal agent synthesis) .

- Sonogashira Coupling: Analog (5-bromopyridin-2-yl)methanamine () reacts with alkynes, but chlorine at position 6 in the target compound may slow reaction rates due to electron withdrawal .

Physicochemical Properties

Key Insight : Electron-withdrawing halogens lower the amine’s basicity in the target compound compared to methyl-substituted analogs .

Biological Activity

(5-Bromo-6-chloropyridin-3-yl)methanamine is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This compound is particularly interesting due to its structural features, which may influence its interactions with biological systems, making it a subject of various scientific investigations.

The molecular formula of this compound is CHBrClN, and it typically appears as a white to light yellow solid. The presence of bromine and chlorine in its structure enhances its reactivity and potential for biological interaction.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. It can bind to enzymes or receptors, modulating their activity and influencing various signaling pathways. The exact mechanisms depend on the cellular context and the specific biological systems being studied.

Biological Activity Overview

Research has indicated that halogenated pyridine derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that compounds similar to this compound possess bacteriostatic properties against various pathogens, including Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : There is evidence suggesting that this compound may inhibit cancer cell proliferation. Preliminary structure-activity relationship (SAR) studies indicate that modifications to the pyridine ring can enhance cytotoxicity against cancer cell lines .

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, such as phosphodiesterases, which are implicated in various disease processes including cardiac hypertrophy and cancer .

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial effects of halogenated pyridines, this compound was tested against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 12.5 µg/mL, indicating significant antibacterial activity .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of this compound derivatives. The compound was found to induce apoptosis in human colorectal carcinoma cells with an IC value of approximately 23 nM. This suggests that structural modifications could lead to enhanced potency against cancer cells .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for (5-Bromo-6-chloropyridin-3-yl)methanamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves halogenation and functional group transformations. For example, describes a microwave-assisted Suzuki coupling using (5-(((tert-butoxycarbonyl)amino)methyl)furan-2-yl)boronic acid and 3-bromo-4-ethylpyridine with a palladium catalyst (bis(triphenylphosphine)palladium(II) dichloride) under argon at 140°C. Post-synthesis purification via silica gel chromatography (ethyl acetate/hexane gradient) yielded intermediates at 89.4% efficiency. Deprotection with trifluoroacetic acid (TFA) in dichloromethane followed by HCl precipitation achieved the final product, albeit with lower yields (11.1%), indicating sensitivity to acid treatment duration and side reactions .

Table 1: Synthesis Parameters from

| Step | Reagents/Conditions | Yield | Purification Method |

|---|---|---|---|

| Intermediate Synthesis | Microwave (140°C, 2 min), Pd catalyst | 89.4% | Column chromatography (EtOAc/hexane) |

| Deprotection | TFA in DCM (3 hr stirring) | 11.1% | Acid-base extraction, HCl precipitation |

Q. How is this compound purified post-synthesis?

- Methodological Answer : Purification often combines chromatography and acid-base extraction. utilized gravity filtration with anhydrous Na₂SO₄ to remove byproducts, followed by silica gel chromatography (ethyl acetate/hexane). For amine isolation, acidification with HCl and subsequent pH adjustment to ~10 enabled selective precipitation of the free base. Final recrystallization in ether yielded high-purity hydrochloride salts .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields during deprotection of tert-butyl carbamate intermediates?

- Methodological Answer : Low yields (e.g., 11.1% in ) suggest incomplete deprotection or side reactions. Strategies include:

- Acid Selection : Replace TFA with HCl/dioxane for milder conditions.

- Microwave Assistance : Reduce reaction time and improve efficiency via controlled microwave heating.

- Monitoring : Use TLC or LC-MS to track deprogress and adjust reaction termination.

- Temperature Control : Lower temperatures (0–25°C) may minimize degradation .

Q. How should contradictions in spectroscopic data (e.g., NMR vs. MS) be resolved during characterization?

- Methodological Answer : Cross-validation is critical:

- X-ray Crystallography : Resolve structural ambiguities using SHELX programs for refinement .

- 2D NMR : Employ COSY or HSQC to assign conflicting peaks.

- Elemental Analysis : Confirm empirical formulas (e.g., HCl salt stoichiometry in ).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ions and fragmentation patterns .

Q. What mechanistic insights explain byproduct formation during halogenation of pyridine derivatives?

- Methodological Answer : Competing pathways (e.g., radical vs. electrophilic substitution) may lead to regioisomers. Computational modeling (DFT or molecular dynamics) can predict reactive sites and transition states. For example, steric hindrance at the 6-position in this compound may favor bromination at the 5-position. Isotopic labeling (e.g., C) could track reaction pathways experimentally .

Application-Oriented Questions

Q. What role does this compound play in drug discovery as a bioactive scaffold?

- Methodological Answer : The compound’s pyridine core and halogen substituents make it a versatile intermediate for:

- Kinase Inhibitors : Analogues in show potential as p38 MAPK inhibitors (e.g., SB-202190).

- Antimicrobial Agents : Bromine and chlorine enhance lipophilicity, improving membrane penetration.

- Coordination Chemistry : The amine group acts as a ligand for metal catalysts or MRI contrast agents .

Data Analysis & Contradiction Management

Q. How can researchers address discrepancies between theoretical and experimental yields in multi-step syntheses?

- Methodological Answer : Use factorial design (DoE) to identify critical variables (e.g., catalyst loading, solvent polarity). For example, ’s low deprotection yield (11.1%) suggests kinetic vs. thermodynamic control. Statistical tools (ANOVA) and sensitivity analysis can prioritize optimization steps. Replicate reactions under controlled conditions to isolate error sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.